N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide
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Overview
Description
N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide is a complex organic compound characterized by the presence of a thiophene ring, a nitrophenyl group, and a trichloroethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide typically involves the following steps:
Formation of the Trichloroethyl Intermediate: The initial step involves the chlorination of ethylamine to form 2,2,2-trichloroethylamine.
Coupling with 4-Nitroaniline: The trichloroethylamine is then reacted with 4-nitroaniline under controlled conditions to form the intermediate N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}amine.
Cyclization with Thiophene-2-carboxylic Acid: The final step involves the cyclization of the intermediate with thiophene-2-carboxylic acid to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The trichloroethyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Materials Science: The compound is explored for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies involving enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It affects pathways related to cell proliferation and apoptosis, making it a candidate for anti-cancer research.
Comparison with Similar Compounds
Similar Compounds
- N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}thiophene-2-carboxamide
- N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide
Uniqueness
N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C13H10Cl3N3O3S |
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Molecular Weight |
394.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H10Cl3N3O3S/c14-13(15,16)12(18-11(20)10-2-1-7-23-10)17-8-3-5-9(6-4-8)19(21)22/h1-7,12,17H,(H,18,20) |
InChI Key |
UHWHTBIIOIPDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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